

Introduction: The Significance of the 5-Chloro-Indole Scaffold

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Compound of Interest

Compound Name: 5-chloro-3-methyl-1H-indole

CAS No.: 71095-42-6

Cat. No.: B1588964

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The indole ring system, a fusion of benzene and pyrrole, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active molecules.[1][2] The introduction of a chlorine atom at the 5-position creates the 5-chloro-indole scaffold, a modification that significantly influences the molecule's electronic properties, reactivity, and biological profile.[3] This halogenation can enhance metabolic stability, improve target binding affinity, and provide a synthetic handle for further molecular elaboration.[3] Consequently, 5-chloro-indole derivatives are pivotal in the development of therapeutics for a range of diseases, including cancer and neurological disorders.[1][4][5]

The unambiguous determination of the structure of novel 5-chloro-indole compounds is a critical step in the drug discovery and development pipeline.[6] A flawed structural assignment can invalidate subsequent biological data and lead to the costly failure of promising drug candidates. This guide provides a comprehensive, field-proven framework for the structural elucidation of these compounds, integrating modern spectroscopic, crystallographic, and computational techniques. We will move beyond a simple listing of methods to explain the strategic workflow and the causal logic behind experimental choices, ensuring a self-validating and robust conclusion.

Part 1: The Initial Hypothesis - Molecular Formula and Core Structure Confirmation

The first step in any structural elucidation workflow is to establish the molecular formula and confirm the presence of the expected core structure. High-Resolution Mass Spectrometry (HRMS) and UV-Vis Spectroscopy are the primary tools for this initial characterization.

High-Resolution Mass Spectrometry (HRMS): Beyond Molecular Weight

HRMS provides an exceptionally accurate mass measurement, allowing for the determination of the elemental composition of a molecule.[7] For 5-chloro-indole derivatives, the most telling feature is the isotopic pattern of chlorine. Naturally occurring chlorine exists as two stable isotopes, ^{35}Cl and ^{37}Cl , in an approximate 3:1 ratio. This results in a characteristic M and M+2 peak in the mass spectrum, where the M+2 peak has roughly one-third the intensity of the molecular ion peak. This signature is a definitive indicator of the presence of a single chlorine atom.

Experimental Protocol: HRMS via ESI-TOF

- **Sample Preparation:** Dissolve the purified compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute to a final concentration of 1-10 $\mu\text{g/mL}$ in 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode.
- **Instrumentation:** Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
- **Infusion:** Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 $\mu\text{L/min}$.
- **Data Acquisition:** Acquire the mass spectrum in positive ion mode (for most indole derivatives). Ensure the mass range covers the expected molecular weight.
- **Analysis:**

- Identify the monoisotopic peak for the molecular ion $[M+H]^+$.
- Verify the presence of the $[M+2+H]^+$ peak at approximately one-third the intensity.
- Use the instrument's software to calculate the elemental composition from the accurate mass measurement (typically within 5 ppm error).

UV-Vis Spectroscopy: Confirming the Indole Chromophore

UV-Vis spectroscopy is a rapid technique to confirm the presence of the indole electronic system. Indole derivatives exhibit characteristic absorption bands corresponding to $\pi-\pi^*$ electronic transitions.[7] These are often designated as the 1L_a and 1L_e bands. For the parent 5-chloro-indole, the 1L_a absorption maximum is observed around 290 nm in water.[7] While substituents will shift this maximum, the presence of strong absorption in the 260-300 nm range is a good confirmation of the indole chromophore.[8]

Part 2: Assembling the Puzzle - 2D Structure Determination with NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule, forming the cornerstone of 2D structure determination.[9] For 5-chloro-indole derivatives, a suite of 1D and 2D NMR experiments is required for an unambiguous assignment.

The Influence of the C5-Chlorine Substituent

The electron-withdrawing nature of the chlorine atom at the C5 position has a predictable effect on the 1H and ^{13}C NMR spectra, serving as a key validation point.[9]

- 1H NMR: The chlorine atom deshields adjacent protons. H4 typically appears as the most downfield aromatic proton (excluding the NH proton), often as a doublet around δ 7.6 ppm. H6 appears as a doublet of doublets, and H7 as a doublet.[9] The N-H proton is a broad singlet, typically far downfield (δ 8.0-12.0 ppm), and its position is highly sensitive to solvent and concentration.[9]

- ^{13}C NMR: The C5 carbon, directly attached to chlorine, shows a distinct chemical shift, and the surrounding carbons (C4, C6, C7a) are also influenced.[9]

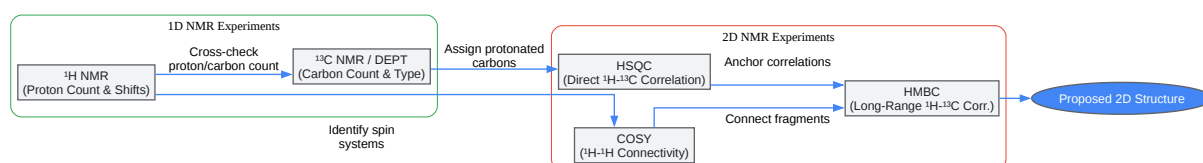
Table 1: Typical ^1H NMR Chemical Shifts (δ , ppm) for the 5-Chloro-1H-indole Scaffold

Proton	Typical Chemical Shift (ppm)	Multiplicity	Reference
H1 (N-H)	8.0 - 12.0	broad singlet	[9]
H2	7.1 - 7.3	multiplet	[9]
H3	6.4 - 6.5	multiplet	[9]
H4	~7.6	doublet	[9]
H6	7.1 - 7.2	doublet of doublets	[9]
H7	7.2 - 7.4	doublet	[9]

Note: Data is for the parent scaffold; substituents will cause significant variations. Data acquired in CDCl_3 or DMSO-d_6 . [4][10][11]

A Self-Validating NMR Workflow

A sequential and integrated approach to NMR data acquisition and interpretation is critical. The results of each experiment should validate the conclusions drawn from the previous one.



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Caption: Integrated NMR workflow for 2D structural elucidation.

Experimental Protocols: NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- **¹H NMR:** Acquire a standard proton spectrum. Integrate all signals to determine relative proton counts.
- **¹³C NMR & DEPT-135:** Acquire a proton-decoupled ¹³C spectrum to count the number of unique carbons. Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons will be absent.
- **COSY (Correlation Spectroscopy):** This experiment identifies protons that are spin-spin coupled (typically separated by 2-3 bonds). It is essential for tracing out proton connectivity within isolated spin systems (e.g., an ethyl chain substituent).
- **HSQC (Heteronuclear Single Quantum Coherence):** This experiment shows correlations between protons and the carbons they are directly attached to. It is the most reliable way to assign protonated carbons.
- **HMBC (Heteronuclear Multiple Bond Correlation):** This crucial experiment reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). It is used to connect the spin systems identified in COSY and to link substituents to the main indole scaffold. For example, observing a correlation from the CH₂ protons of a substituent to C2 or C3 of the indole ring definitively places that substituent.

By systematically interpreting these spectra, one can piece together the complete 2D structure of the novel compound.

Part 3: The Gold Standard - 3D Structure Confirmation

While NMR provides the 2D map, it often cannot resolve ambiguities in stereochemistry or conformation. For this, Single-Crystal X-ray Diffraction is the definitive technique, providing an unambiguous 3D structure.^{[12][13]}

The Art of Crystallization

The primary challenge in X-ray crystallography is growing a high-quality single crystal suitable for diffraction (ideally 0.1-0.3 mm in each dimension).^[6]

Protocol: Growing Single Crystals

- Slow Evaporation (Most Common):
 - Dissolve the compound in a suitable solvent (e.g., acetone, ethyl acetate, methanol) to near saturation in a small, clean vial.
 - Cover the vial with a cap containing a few pinholes or with parafilm pierced by a needle.
 - Allow the solvent to evaporate slowly and undisturbed over several days to weeks.
- Vapor Diffusion:
 - Place a concentrated solution of the compound in a small open vial.
 - Seal this small vial inside a larger jar that contains a more volatile "anti-solvent" in which the compound is poorly soluble.
 - The vapor from the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.^[6]
- Solvent Diffusion:
 - Carefully layer a less dense "anti-solvent" on top of a solution of the compound in a more dense solvent within an NMR tube or thin vial. Crystals will form at the interface where the two solvents mix.^[6]

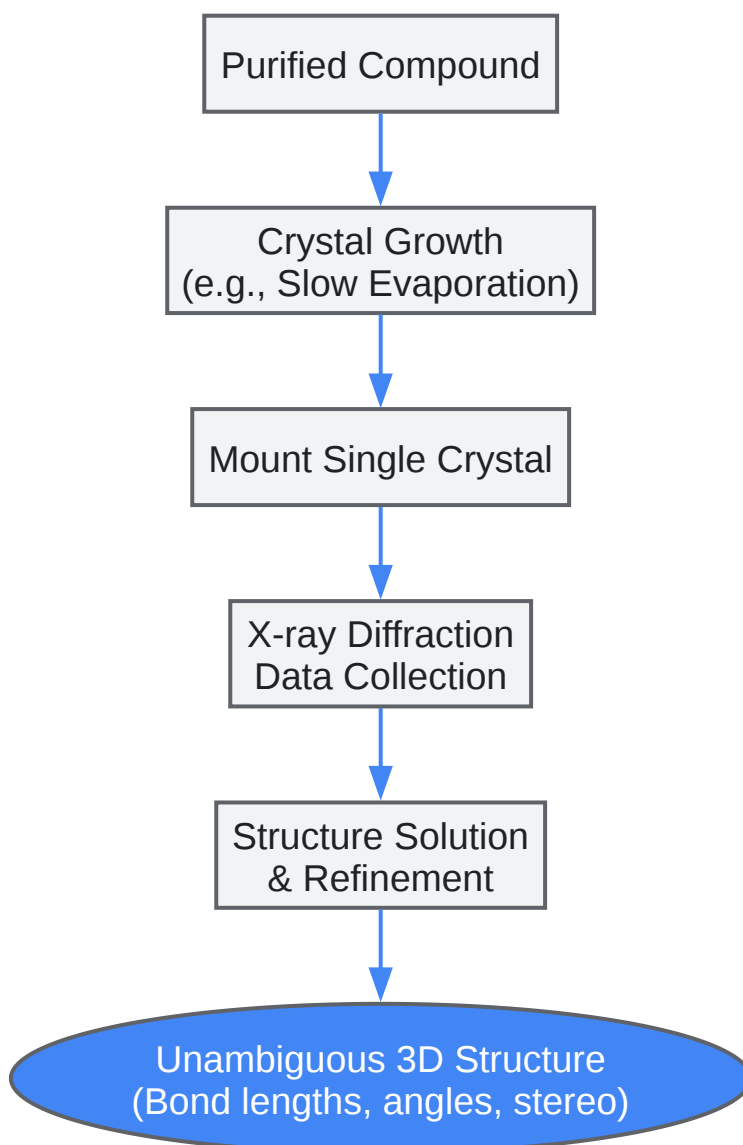
From Diffraction to Structure

Once a suitable crystal is obtained, it is mounted in an X-ray diffractometer. The crystal diffracts an X-ray beam into a unique pattern of reflections. The intensities and positions of these reflections are recorded, and complex software is used to solve the phase problem and generate an electron density map, from which the atomic positions can be determined.[6] The final output provides precise bond lengths, bond angles, torsion angles, and information about intermolecular interactions like hydrogen bonding in the crystal lattice.[13][14]

Table 2: Example Crystallographic Data for an Indole Derivative

Parameter	Value
Compound Formula	C ₁₅ H ₁₀ N ₂ O ₂ S
Crystal System	Orthorhombic
Space Group	P 2 ₁ 2 ₁ 2 ₁
a (Å)	4.9459
b (Å)	10.5401
c (Å)	25.0813
V (Å ³)	1307.50
Z	4

Data adapted from a representative cyano(phenylsulfonyl)indole derivative for illustrative purposes.[6]



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Caption: The experimental workflow for single-crystal X-ray diffraction.

Part 4: Integrating the Evidence - A Holistic Approach

The true power of modern structural elucidation lies in the integration of all available data. The proposed structure must be consistent with every piece of experimental evidence.

- Does the molecular formula from HRMS match the atom counts from NMR and X-ray crystallography?

- Are the connectivities determined by 2D NMR experiments reflected in the 3D structure from crystallography?
- Do the ^1H NMR chemical shifts and coupling constants make sense given the bond angles and electronic environment revealed by the crystal structure?
- Is the UV-Vis spectrum consistent with the conjugated system present in the final structure?

Discrepancies at any stage require re-evaluation. For instance, an unexpected fragmentation pattern in mass spectrometry might suggest a rearrangement that can be further investigated with targeted NMR experiments. In cases where crystallization is unsuccessful, computational chemistry (e.g., DFT calculations) can be used to predict NMR chemical shifts or stable conformations to help validate a structure proposed solely by NMR and MS.[\[15\]](#)[\[16\]](#)

By following this rigorous, multi-technique, and self-validating workflow, researchers can achieve the highest level of confidence in the structural assignment of novel 5-chloro-indole compounds, providing a solid foundation for advancing them through the drug development process.

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